N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal moiety, which is a bicyclic structure containing an oxygen atom, and a naphthamide group, which is derived from naphthalene. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide typically involves the following steps:
Formation of the Spiroketal Moiety: The spiroketal structure can be synthesized from aliphatic compounds and γ-lactones.
Attachment of the Naphthamide Group: The naphthamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal intermediate reacts with a naphthalene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiroketal or naphthamide moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The spiroketal moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide: Known for its use in drug discovery and catalysis.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide: Utilized in material synthesis and biomedical research.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide: Employed in various chemical reactions and industrial applications.
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide stands out due to its unique combination of a spiroketal and naphthamide moiety. This structural feature imparts distinctive chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-8-7-14-5-1-2-6-15(14)11-16)20-12-17-13-22-19(23-17)9-3-4-10-19/h1-2,5-8,11,17H,3-4,9-10,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVNNHDOKAREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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